An In-Depth Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
An In-Depth Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a chemical compound of significant interest in the realms of medicinal chemistry and drug development. Its unique structural features, combining a hydrazinecarboxylate moiety with a cyanophenyl group, make it a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled to aid researchers in its effective use and further investigation.
Chemical Identity and Structure
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IUPAC Name: Ethyl N-(4-cyanoanilino)carbamate[1]
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Synonyms: 2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester, 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine[2]
The molecular structure of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate features a central hydrazine core. One nitrogen atom is substituted with a 4-cyanophenyl group, and the other is attached to an ethoxycarbonyl group.
Molecular Structure:
Caption: 2D structure of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate.
Physicochemical Properties
A summary of the key physical and chemical properties of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is presented in the table below. These properties are essential for handling, storage, and application in a laboratory setting.
| Property | Value | Source(s) |
| Physical State | Solid, white to light yellow to light orange powder or crystal | [2][3] |
| Melting Point | 135.0 to 139.0 °C (137 °C as a reference value) | [2][3] |
| Purity | >98.0% (by Gas Chromatography) | [2][3] |
| Solubility | Soluble in methanol. | [4] |
| Sensitivity | Air sensitive | [3] |
| Storage | Recommended in a cool and dark place, <15°C, under an inert gas. | [2] |
Computed Properties (from PubChem): [1]
| Property | Value |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 205.085126602 |
| Monoisotopic Mass | 205.085126602 |
| Topological Polar Surface Area | 74.2 Ų |
| Heavy Atom Count | 15 |
Synthesis and Reactivity
Proposed Synthetic Pathway:
Caption: Proposed synthesis of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate.
This acylation reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions would be critical to ensure high yield and purity.
Reactivity Insights:
The hydrazine moiety is nucleophilic and can participate in various condensation reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification. The compound is noted to be air-sensitive, suggesting that it may be susceptible to oxidation.[3]
Spectral Data (Predicted and Analog-Based)
Direct experimental spectral data for Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is not currently available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Doublets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the para-substituted phenyl ring.
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NH Protons: Two distinct signals in the downfield region, which may be broad and exchangeable with D₂O.
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Ethyl Group Protons: A quartet (approx. 4.2 ppm) for the -OCH₂- group and a triplet (approx. 1.2 ppm) for the -CH₃ group.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A signal in the downfield region (approx. 155-160 ppm).
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Aromatic Carbons: Signals in the aromatic region (approx. 110-150 ppm), including a quaternary carbon attached to the cyano group and a quaternary carbon attached to the hydrazine nitrogen.
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Cyano Carbon: A signal around 118-120 ppm.
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Ethyl Group Carbons: Signals for the -OCH₂- (approx. 61 ppm) and -CH₃ (approx. 14 ppm) carbons.
Infrared (IR) Spectroscopy (Predicted Key Absorptions):
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N-H Stretching: Bands in the region of 3200-3400 cm⁻¹.
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C≡N Stretching: A sharp absorption around 2220-2240 cm⁻¹.
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C=O Stretching (Ester): A strong absorption around 1720-1740 cm⁻¹.
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C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.
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Aromatic C-H and C=C Stretching: Bands in their characteristic regions.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): Expected at m/z = 205.
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Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), and cleavage of the N-N bond.
Applications in Research and Development
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate serves as a valuable building block in the synthesis of various heterocyclic systems. The presence of multiple reactive sites allows for its use in constructing molecules with potential applications in:
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Medicinal Chemistry: As a precursor for the synthesis of novel compounds with potential biological activities. The cyanophenyl moiety is a common feature in various approved drugs and clinical candidates.
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Materials Science: For the development of new organic materials with specific electronic or photophysical properties.
Safety and Handling
Hazard Statements: [1]
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Harmful if swallowed, in contact with skin, or if inhaled.
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Causes skin irritation.
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Causes serious eye irritation.
Precautionary Measures: [1]
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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In case of contact with skin, wash with plenty of water.
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If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Store in a well-ventilated place. Keep container tightly closed.
Due to its air sensitivity, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a chemical intermediate with considerable potential for the synthesis of complex organic molecules. This guide has summarized its key physical properties, proposed a logical synthetic route, and provided an overview of its expected spectral characteristics and safe handling procedures. While a comprehensive experimental dataset is yet to be published, the information presented here provides a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in drug discovery and materials science.
References
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PubChem. Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate | C10H11N3O2 | CID 85974302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate | 700371-70-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. labproinc.com [labproinc.com]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
